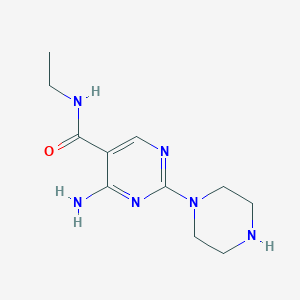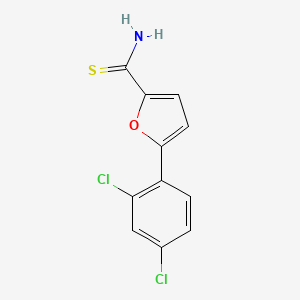
5-(2,4-Dichlorophenyl)furan-2-carbothioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2,4-Dichlorophenyl)furan-2-carbothioamide is a chemical compound with the molecular formula C11H7Cl2NOS and a molecular weight of 272.1 g/mol . It is characterized by the presence of a furan ring substituted with a 2,4-dichlorophenyl group and a carbothioamide group. This compound is primarily used in research and development settings and is not intended for human or veterinary use .
Preparation Methods
The synthesis of 5-(2,4-Dichlorophenyl)furan-2-carbothioamide typically involves the reaction of 2,4-dichlorophenylfuran with a suitable thiocarbamoylating agent under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like triethylamine or pyridine to facilitate the reaction . Industrial production methods may involve similar synthetic routes but are optimized for larger scale production, ensuring higher yields and purity of the final product .
Chemical Reactions Analysis
5-(2,4-Dichlorophenyl)furan-2-carbothioamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the carbothioamide group to an amine using reducing agents such as lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines .
Scientific Research Applications
5-(2,4-Dichlorophenyl)furan-2-carbothioamide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 5-(2,4-Dichlorophenyl)furan-2-carbothioamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interfere with cellular processes such as DNA replication and protein synthesis .
Comparison with Similar Compounds
5-(2,4-Dichlorophenyl)furan-2-carbothioamide can be compared with other similar compounds, such as:
5-(2,4-Dichlorophenyl)furan-2-carboxamide: This compound has a carboxamide group instead of a carbothioamide group, which may result in different chemical and biological properties.
5-(2,4-Dichlorophenyl)furan-2-carboxylic acid: This compound has a carboxylic acid group, which can influence its reactivity and solubility.
The uniqueness of this compound lies in its specific substitution pattern and functional groups, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C11H7Cl2NOS |
|---|---|
Molecular Weight |
272.1 g/mol |
IUPAC Name |
5-(2,4-dichlorophenyl)furan-2-carbothioamide |
InChI |
InChI=1S/C11H7Cl2NOS/c12-6-1-2-7(8(13)5-6)9-3-4-10(15-9)11(14)16/h1-5H,(H2,14,16) |
InChI Key |
CROBWHWXNXWJHQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C2=CC=C(O2)C(=S)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


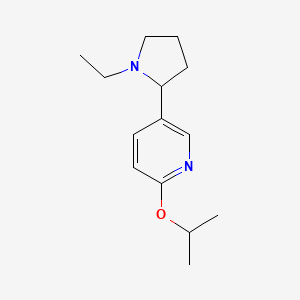

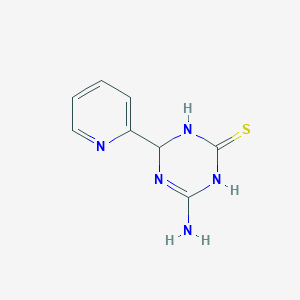
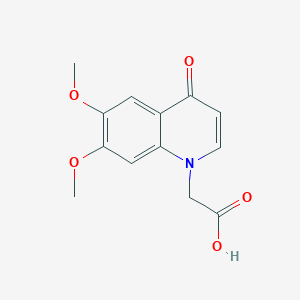
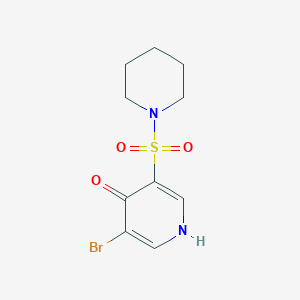

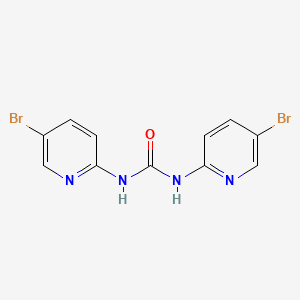
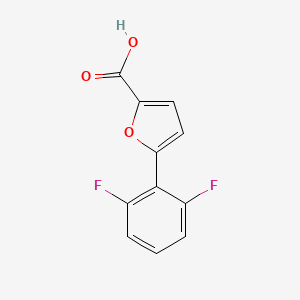
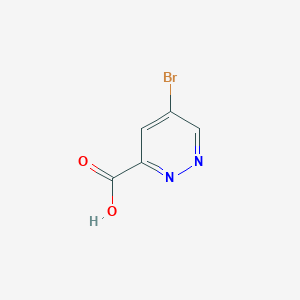
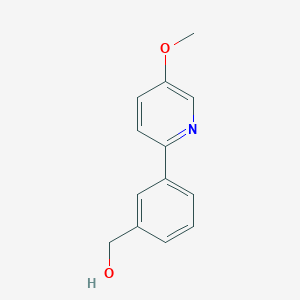

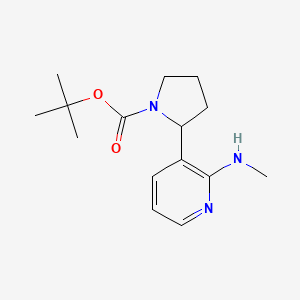
![Benzo[b]thiophene, 4,5-dimethoxy-](/img/structure/B11813744.png)
